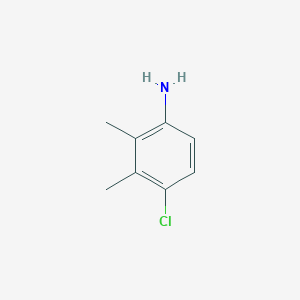![molecular formula C52H102O6S3Sn B12299531 Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate CAS No. 72259-65-5](/img/structure/B12299531.png)
Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate is a heterocyclic organic compound with the molecular formula C₅₂H₁₀₂O₆S₃Sn and a molecular weight of 1038.27 g/mol . This compound is known for its unique structure, which includes a butylstannylidyne core bonded to three thioacetate groups, each further bonded to a tetradecyl chain . It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate involves the reaction of butylstannylidyne with thioacetic acid and tetradecyl alcohol under controlled conditions . The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetate groups to thiols.
Substitution: The thioacetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate involves its interaction with biological molecules through its thioacetate groups. These groups can form covalent bonds with thiol-containing proteins and enzymes, potentially inhibiting their activity . The butylstannylidyne core may also interact with cellular components, affecting various molecular pathways .
Comparison with Similar Compounds
Tritetradecyl 2,2’,2’'-[(butylstannylidyne)tris(thio)]triacetate can be compared with other organotin compounds such as:
Monobutyltin tris(2-ethylhexyl mercaptoacetate): (CAS No. 26864-37-9)
Acetic acid, 2,2’,2’'-[(butylstannylidyne)tris(thio)]tris-,triisooctyl ester: (CAS No. 25852-70-4)
8-Oxa-3,5-dithia-4-stannaeicosanoic acid, 4-butyl-4-[[2-(dodecyloxy)-2-oxoethyl]thio]-7-oxo-, dodecyl ester: (CAS No.
These compounds share similar structural features but differ in their alkyl chains and functional groups, which can affect their reactivity and applications .
Properties
CAS No. |
72259-65-5 |
|---|---|
Molecular Formula |
C52H102O6S3Sn |
Molecular Weight |
1038.3 g/mol |
IUPAC Name |
tetradecyl 2-[butyl-bis[(2-oxo-2-tetradecoxyethyl)sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
CSQUOHWEHXEIMB-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(SCC(=O)OCCCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


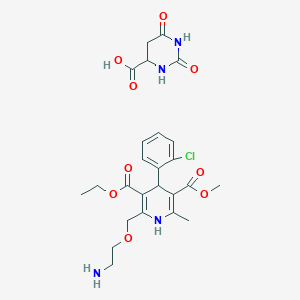
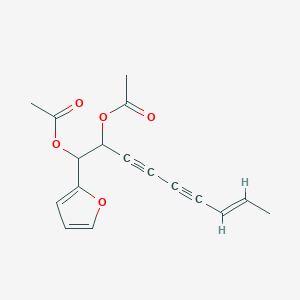
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
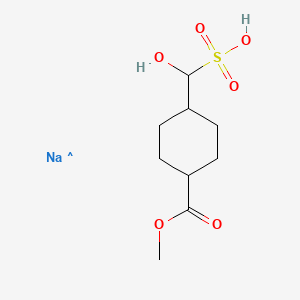
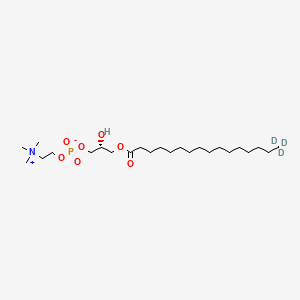
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)
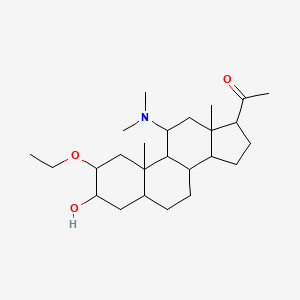
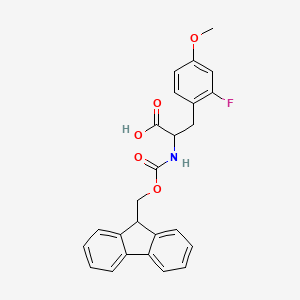
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
